molecular formula C14H13ClN2O2 B3036249 1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-36-1

1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B3036249
CAS No.: 339024-36-1
M. Wt: 276.72 g/mol
InChI Key: LYMWFZJTAUZXBI-UHFFFAOYSA-N
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Description

1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a benzyl group at the 1-position, a chlorine atom at the 5-position, an N-methyl-substituted carboxamide at the 3-position, and a ketone group at the 6-position of the pyridine ring.

Pyridinecarboxamides are frequently explored as kinase inhibitors or protease modulators, with substituents like benzyl, chloro, and methyl groups influencing their pharmacodynamic and pharmacokinetic profiles .

Properties

IUPAC Name

1-benzyl-5-chloro-N-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-16-13(18)11-7-12(15)14(19)17(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMWFZJTAUZXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of Functional Groups: The benzyl group, chlorine atom, and methyl group are introduced through substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.

    Oxidation and Amidation: The ketone and carboxamide functional groups are introduced through oxidation and amidation reactions, respectively. Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while amidation can be achieved using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or dechlorinated compounds.

Scientific Research Applications

1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridinecarboxamide Derivatives

Compound Name R1 (1-position) R2 (N-substituent) Chlorine Position Additional Groups Molecular Formula
Target compound Benzyl Methyl 5 6-oxo C₁₄H₁₃ClN₂O₂ (inferred)
N,1-dibenzyl-5-chloro-6-oxo-... Benzyl Benzyl 5 6-oxo C₂₀H₁₈ClN₂O₂ (inferred)
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-... 3-Chlorobenzyl 4-Chlorophenyl 5 6-oxo, multiple Cl C₁₉H₁₃Cl₃N₂O₂
1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide H Methyl - 6-oxo C₇H₇N₂O₂

Key Differences and Implications

Substituent Effects on Physicochemical Properties

  • N-Substituents: The target compound’s N-methyl group (vs. For example, the N-methyl analog in (C₇H₇N₂O₂) has a logP ~0.5–1.0, whereas N-benzyl derivatives (e.g., ) may exhibit logP >3.0 due to aromatic bulk. Chlorine substitutions: The 3-chlorobenzyl and 4-chlorophenyl groups in introduce additional halogen bonds, which could enhance target affinity but increase metabolic stability risks (e.g., CYP450 interactions).

Steric and Electronic Effects

  • However, the dibenzyl variant in may suffer from steric clashes in constrained binding pockets.
  • The 6-oxo group (common to all compounds) contributes to hydrogen-bonding interactions, as seen in similar pyridone-based inhibitors .

Biological Activity

1-Benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

The molecular formula of this compound is C14H13ClN2OC_{14}H_{13}ClN_2O with a molecular weight of approximately 260.72 g/mol. The compound features a pyridine ring substituted with a benzyl group and a chloro and methyl group, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways. Specifically, this compound has been studied for its role as an acetyl-CoA carboxylase (ACC) inhibitor . This enzyme is crucial in fatty acid metabolism and energy homeostasis. Inhibition of ACC can lead to altered lipid metabolism, making this compound a candidate for treating metabolic disorders such as obesity and dyslipidemia .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism involves disrupting bacterial cell wall synthesis, thereby inhibiting growth .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The compound's ability to modulate cellular signaling pathways may enhance its efficacy against specific cancer types .

Study 1: ACC Inhibition and Metabolic Effects

A study evaluated the effects of this compound on lipid metabolism in HepG2 cells. The results indicated that treatment with the compound significantly reduced fatty acid synthesis and increased β-oxidation rates. This suggests that the compound could be beneficial in managing conditions like non-alcoholic fatty liver disease (NAFLD) and obesity .

Study 2: Antimicrobial Efficacy

In a comparative analysis against common pathogens, the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This study highlights its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
ACC InhibitionReduces fatty acid synthesis
Antimicrobial ActivityDisrupts cell wall synthesis
Induction of ApoptosisActivates intrinsic apoptotic pathways

Q & A

Q. How can structure-activity relationships (SAR) be explored for this compound’s analogs?

  • Methodological Answer : SAR studies involve synthesizing analogs with substituent variations (e.g., replacing benzyl with cyclohexyl ). Biological data (IC50_{50}, logP) are correlated with Hammett σ values or steric parameters (Taft’s Es_s). QSAR models (e.g., CoMFA) map electrostatic/hydrophobic contributions to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 2
1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

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